Lipophilicity Enhancement vs. Acetylsalicylic Acid: Pi-Adamantyl-Driven LogP Increase
The introduction of the adamantyl group at the 5-position of the salicylate core increases the compound's lipophilicity based on the well-established hydrophobic substituent constant for the adamantyl moiety. This constant (πadamantyl) has been empirically determined to be 3.1 from the calculated logP values of 31 adamantyl-bearing compounds [1]. Consequently, the predicted logP of 2-acetyloxy-5-(1-adamantyl)benzoic acid is approximately 4.3, representing a >1000-fold increase in octanol-water partition coefficient compared to acetylsalicylic acid (logP ~1.2).
| Evidence Dimension | Hydrophobic Substituent Constant (π) and Predicted logP |
|---|---|
| Target Compound Data | πadamantyl = 3.1; Predicted logP ~4.3 |
| Comparator Or Baseline | Acetylsalicylic acid (aspirin): logP = 1.2 |
| Quantified Difference | ΔlogP ≈ 3.1 (>1000-fold increase in partition coefficient) |
| Conditions | Calculated logP based on Hansch-Leo fragmental methods and validated against 31 adamantyl compounds. |
Why This Matters
This difference in lipophilicity strongly influences membrane permeability, which is a critical determinant for in vitro cell-based assay design and for predicting in vivo absorption and tissue distribution, guiding formulation and experimental planning.
- [1] Wanka, L., et al. The many faces of the adamantyl group in drug design. Eur. J. Med. Chem., 2011, 46, 591-605. View Source
